3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid
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Overview
Description
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is an organic compound characterized by the presence of cyclopropyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, followed by acidification to yield the desired product . Another method includes the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of cyclopropyl cyanide under controlled conditions. The process requires careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanepropiolic acid: Shares the cyclopropyl group but differs in the overall structure and reactivity.
Cyclopropanecarboxylic acid: Another related compound with a simpler structure and different chemical properties.
Uniqueness
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is unique due to its dual cyclopropyl groups, which impart distinct steric and electronic characteristics
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-cyclopropyl-2-(cyclopropylmethyl)propanoic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2,(H,11,12) |
InChI Key |
GMADQAAVBUJUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CC2CC2)C(=O)O |
Origin of Product |
United States |
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